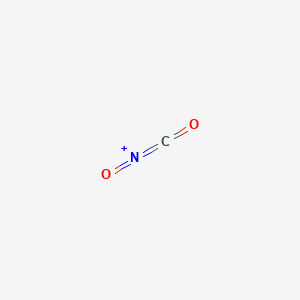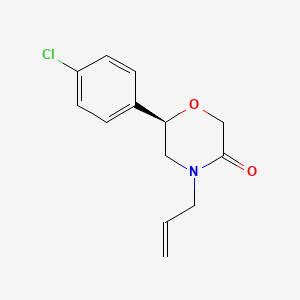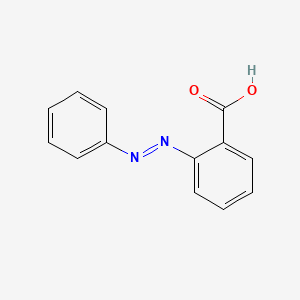
2-(Phenylazo)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylazo)benzoic acid, also known as 4-(Phenylazo)benzoic acid, is an organic compound with the molecular formula C13H10N2O2. It is an azobenzene derivative, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its photo-isomerizable properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Phenylazo)benzoic acid can be synthesized through the reaction of p-aminobenzoic acid with nitrosobenzene. The reaction typically involves the formation of an azo bond between the aromatic rings under controlled conditions . Another method involves the use of diazonium salts, where p-aminobenzoic acid is diazotized and then coupled with benzene derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic oxidation processes. These methods are designed to be sustainable and produce high yields of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylazo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products: The major products formed from these reactions include substituted azobenzenes, amines, and various oxidized derivatives .
Scientific Research Applications
2-(Phenylazo)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenylazo)benzoic acid involves its ability to undergo photo-isomerization. Upon exposure to UV or visible light, the compound can switch between its trans and cis forms. This property is exploited in various applications, including molecular switches and sensors . The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent changes in its molecular structure .
Comparison with Similar Compounds
Azobenzene: Similar in structure but lacks the carboxylic acid group.
4-(Hydroxyphenylazo)benzoic acid: Contains a hydroxyl group instead of a carboxyl group.
Methyl red: Another azobenzene derivative used as a pH indicator.
Uniqueness: 2-(Phenylazo)benzoic acid is unique due to its combination of an azo group and a carboxylic acid group, which imparts distinct chemical properties and reactivity. Its ability to undergo photo-isomerization makes it particularly valuable in applications requiring light-responsive behavior .
Properties
CAS No. |
3682-56-2 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H,(H,16,17) |
InChI Key |
UVOKEWIIBKIDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)

![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)


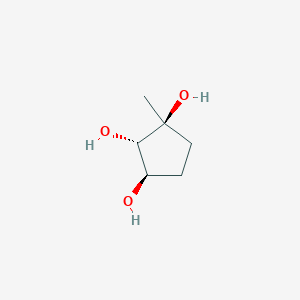
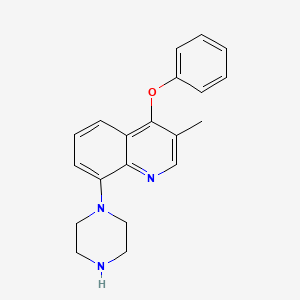
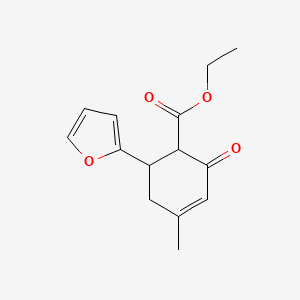
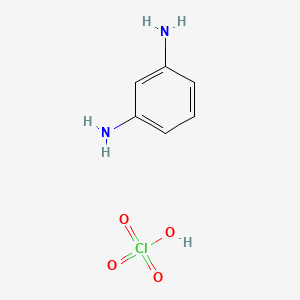
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)

